molecular formula C9H16ClNO2 B1430913 Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride CAS No. 1403766-94-8

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Cat. No. B1430913
M. Wt: 205.68 g/mol
InChI Key: YYIIVSFTCKNFKZ-UHFFFAOYSA-N
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Description

“Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is a chemical compound with the molecular weight of 205.68 . It is stored at room temperature in an inert atmosphere and kept in a dark place . The compound is typically in the form of a white to yellow solid .


Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is represented by the linear formula C9H16ClNO2 . The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-9(11)6-4-7-2-3-8(5-6)10-7;/h6-8,10H,2-5H2,1H3;1H .


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Physical And Chemical Properties Analysis

“Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” is a white to yellow solid . It is stored at room temperature in an inert atmosphere and kept in a dark place .

Safety And Hazards

The safety and hazards associated with “Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride” include the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in the development and application of this compound.

properties

IUPAC Name

methyl 3-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)8-6-2-3-7(8)5-10-4-6;/h6-8,10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIVSFTCKNFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Reactant of Route 2
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
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Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
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Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
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Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride
Reactant of Route 6
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride

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